1-(2-Hydroxyphenyl)propan-2-one

Description

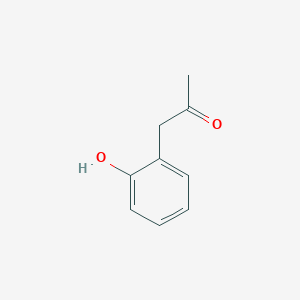

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKHLUBUCIHKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466050 | |

| Record name | 1-(2-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13100-05-5 | |

| Record name | 2-Propanone, 1-(2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPANONE, 1-(2-HYDROXYPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4H53EI92P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxyphenyl)propan-2-one from 2-Hydroxyacetophenone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthetic strategies for converting 2-hydroxyacetophenone to 1-(2-hydroxyphenyl)propan-2-one. The document delves into the mechanistic underpinnings of viable synthetic routes, offers detailed experimental protocols, and discusses the critical parameters influencing the reaction outcome.

Introduction: The Significance of 1-(2-Hydroxyphenyl)propan-2-one

1-(2-Hydroxyphenyl)propan-2-one is a valuable chemical intermediate in the synthesis of various biologically active molecules and fine chemicals. Its structural motif, featuring a phenylpropanone backbone with a phenolic hydroxyl group, makes it a versatile precursor for the construction of more complex molecular architectures. A robust and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

The starting material, 2'-hydroxyacetophenone, is a readily available and relatively inexpensive compound.[1] It is a naturally occurring alkyl-phenylketone found in various plants and foods, including green tea and cocoa beans.[1] This guide will explore the chemical transformations necessary to introduce a methylene group between the carbonyl and the methyl group of 2'-hydroxyacetophenone, thereby achieving the target molecule.

Synthetic Strategies: A Mechanistic Perspective

The conversion of an acetophenone to a phenylpropan-2-one derivative requires the formal insertion of a methylene (-CH2-) group. Several classical and modern organic reactions can be considered for this transformation. However, the presence of the acidic phenolic hydroxyl group in the starting material, 2-hydroxyacetophenone, introduces a layer of complexity that must be carefully managed. This section will discuss potential synthetic routes, highlighting the chemical principles and potential challenges associated with each.

A direct and conceptually simple approach is the alkylation of the enolate of 2-hydroxyacetophenone.[2][3] This method involves the deprotonation of the α-carbon to the carbonyl group to form a nucleophilic enolate, which then reacts with a methylating agent.

Challenges:

-

Chemoselectivity: The phenolic proton is significantly more acidic (pKa ≈ 10) than the α-protons of the ketone (pKa ≈ 19-20). Therefore, a strong base will preferentially deprotonate the phenol, rendering the α-carbon non-nucleophilic.

-

O- vs. C-Alkylation: Even if the enolate can be formed, there is a possibility of competing O-alkylation of the enolate, leading to the formation of a vinyl ether byproduct.

To circumvent these challenges, a protecting group strategy for the phenolic hydroxyl group is often necessary.

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[4][5] A variation of this reaction could potentially be adapted to achieve the desired transformation. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[4]

Mechanism Outline:

-

Formation of an enamine from the ketone and the secondary amine.[4]

-

Reaction of the enamine with sulfur.[4]

-

Rearrangement and hydrolysis to yield the thioamide at the terminal carbon of the alkyl chain.[4]

-

Hydrolysis of the thioamide to the corresponding carboxylic acid, followed by further functional group manipulations to arrive at the target ketone.

Challenges:

-

The reaction conditions are often harsh and may not be compatible with the free hydroxyl group.

-

The reaction typically leads to a terminal functional group, which would require additional steps to convert to the desired propan-2-one structure.

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[6][7][8][9] This intermediate can then be hydrolyzed and decarboxylated to yield a ketone with an additional carbon atom.

Mechanism Outline:

-

Deprotonation of the α-haloester to form a carbanion.[8]

-

Nucleophilic attack of the carbanion on the carbonyl group of 2-hydroxyacetophenone.[8]

-

Intramolecular SN2 reaction to form the epoxide ring.[8]

-

Hydrolysis of the ester group.

-

Decarboxylation of the resulting β-keto acid to yield the target ketone.

Challenges:

-

The basic conditions required for the initial deprotonation could lead to deprotonation of the phenol.

-

The reactivity of the carbonyl group in 2-hydroxyacetophenone might be influenced by the ortho-hydroxyl group.

Recommended Synthetic Protocol: A Two-Step Approach via Phenolic Protection and Enolate Alkylation

Based on the analysis of the potential synthetic strategies, a two-step approach involving the protection of the phenolic hydroxyl group followed by the alkylation of the ketone enolate is the most reliable and controllable method. This section provides a detailed experimental protocol for this synthesis.

To prevent the interference of the acidic phenolic proton, it is crucial to protect this functional group prior to the alkylation step. A common and effective protecting group for phenols is the methoxymethyl (MOM) ether.

Experimental Protocol: Synthesis of 2-(Methoxymethoxy)acetophenone

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxyacetophenone | 136.15 | 10.0 g | 0.0734 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| N,N-Diisopropylethylamine (DIPEA) | 129.25 | 19.0 g (25.6 mL) | 0.147 |

| Methoxymethyl chloride (MOM-Cl) | 80.51 | 7.1 g (6.3 mL) | 0.0881 |

Procedure:

-

Dissolve 2-hydroxyacetophenone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) dropwise to the solution.

-

Slowly add methoxymethyl chloride (MOM-Cl) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-(methoxymethoxy)acetophenone.

With the phenolic group protected, the α-carbon of the ketone can be selectively deprotonated to form the enolate, which is then alkylated with a methylating agent. The protecting group is subsequently removed to yield the final product.

Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)propan-2-one

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Methoxymethoxy)acetophenone | 180.20 | 10.0 g | 0.0555 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | - | 30.5 mL | 0.0611 |

| Methyl iodide (CH3I) | 141.94 | 8.6 g (3.8 mL) | 0.0611 |

| Hydrochloric acid (HCl), 2 M | 36.46 | 50 mL | - |

Procedure:

-

Dissolve 2-(methoxymethoxy)acetophenone in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) solution dropwise to the reaction mixture.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid. This step also serves to remove the MOM protecting group.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete deprotection.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford 1-(2-hydroxyphenyl)propan-2-one.

Reaction Schematics and Workflows

Figure 1: Overall synthetic workflow for the preparation of 1-(2-Hydroxyphenyl)propan-2-one.

Figure 2: Simplified mechanism of the enolate alkylation step.

Characterization of the Final Product

The identity and purity of the synthesized 1-(2-hydroxyphenyl)propan-2-one should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, the methylene protons, and the methyl protons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the phenolic O-H stretch and the carbonyl C=O stretch.

Conclusion

The synthesis of 1-(2-hydroxyphenyl)propan-2-one from 2-hydroxyacetophenone is most effectively achieved through a two-step sequence involving the protection of the phenolic hydroxyl group, followed by α-alkylation of the ketone enolate and subsequent deprotection. This approach provides a high degree of control over the reaction and avoids the chemoselectivity issues associated with direct alkylation. The detailed protocol provided in this guide offers a reliable method for the preparation of this valuable chemical intermediate, which can be readily implemented in a research or process development setting.

References

- FooDB. (2010). Showing Compound 2'-Hydroxyacetophenone (FDB010500).

- ResearchGate. (2005).

- Google Patents. (1996). US5696274A - Syntheses based on 2-hydroxyacetophenone.

- National Institutes of Health. (2022).

- ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.

- Organic Chemistry Portal. Darzens Reaction.

- SpectraBase. 1-(2-hydroxyphenyl)-2-methyl-propan-1-one.

- Chemistry LibreTexts. (2025). 22.

- Wikipedia. Willgerodt rearrangement.

- ResearchGate. (2025). Recent advances in the Willgerodt–Kindler reaction.

- Oreate AI. (2026).

- NC State University Libraries. (n.d.). 22.

- National Institutes of Health. (2023). Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper.

- Wikipedia. Darzens reaction.

- Diva-portal.org. (2022).

- Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.

- University of Oxford. (n.d.).

- Master Organic Chemistry.

- ResearchGate. (2025).

- ChemicalBook. (2025). 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9.

- Organic Chemistry Tutor. Darzens Reaction.

- J. Soc. Ouest-Afr. Chim. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.

- Sciencemadness.org. OF WILLGERODT REACTION CONDITIONS WITH KETONES.

- ResearchGate. (2025). The Willgerodt Reaction. II. A Study of Reaction Conditions with Acetophenone and Other Ketones1,2.

- NIST. 2-Propanone, 1-hydroxy-.

- National Institutes of Health. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. PubMed Central.

Sources

- 1. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Darzens Reaction [organic-chemistry.org]

- 7. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 8. Darzens reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Hydroxyphenyl)propan-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides an in-depth analysis of the spectroscopic characterization of 1-(2-Hydroxyphenyl)propan-2-one, a molecule of interest in synthetic chemistry and as a building block for more complex pharmaceutical compounds. This document moves beyond a simple recitation of data, offering a rationale for experimental design and interpretation rooted in the principles of physical organic chemistry. We will explore the molecule's structural nuances through a multi-technique approach, including Nuclear Magnetic Resonance (¹H, ¹³C, DEPT), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only the expected data but also detailed, field-tested protocols and the underlying scientific causality for the observed spectral features.

Introduction: The Structural Rationale

1-(2-Hydroxyphenyl)propan-2-one is a phenolic ketone with a unique set of structural features that dictate its spectroscopic signature. The molecule comprises a benzene ring activated by a hydroxyl (-OH) group and substituted with a propan-2-one side chain at the ortho position. This arrangement facilitates intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, a critical interaction that profoundly influences its ¹H NMR and FT-IR spectra. Understanding this and other key features—such as the distinct electronic environments of the aromatic protons and the different carbon types—is paramount for unambiguous structural confirmation.

This guide is structured to follow a logical analytical workflow, beginning with NMR to establish the carbon-hydrogen framework and proceeding through vibrational spectroscopy, mass analysis, and electronic transitions.

Caption: A logical workflow for the complete spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing precise information about the chemical environment of each hydrogen and carbon atom. For 1-(2-Hydroxyphenyl)propan-2-one, we employ ¹H, ¹³C, and DEPT-135 experiments to build a complete picture.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The ortho-substitution pattern and the presence of an exchangeable phenolic proton create a distinctive and informative spectrum.

Expected Spectral Features:

-

Phenolic Proton (-OH): A broad singlet, typically downfield (> 9 ppm), due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[1]

-

Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the aromatic region (~6.8–7.5 ppm).[2] Due to the ortho-substitution, they constitute a complex, non-first-order splitting pattern (multiplet). The electron-donating -OH group and electron-withdrawing acetylmethyl group influence their specific shifts.[3]

-

Methylene Protons (-CH₂-): A singlet integrating to two protons. Its position is influenced by the adjacent aromatic ring and carbonyl group, typically expected around 3.7 ppm.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons, located further upfield (~2.2 ppm), characteristic of a methyl ketone.

Self-Validating Protocol: ¹H NMR Acquisition with D₂O Shake

This protocol includes a deuterium exchange step, which is a classic, self-validating method to unequivocally identify the hydroxyl proton signal.

-

Sample Preparation (Tube A): Accurately weigh 10-15 mg of purified 1-(2-Hydroxyphenyl)propan-2-one and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Record the chemical shifts, integrations, and multiplicities.

-

Deuterium Exchange (Tube A): Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O). Cap the tube securely and shake vigorously for 30-60 seconds to facilitate the H/D exchange.

-

Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the phenolic -OH proton will either disappear or be significantly diminished in intensity.[1][2] This confirms its identity.

-

Data Analysis: Compare the two spectra to confirm the assignment of the phenolic proton and proceed with the assignment of the remaining signals.

Carbon-13 (¹³C) and DEPT NMR Spectroscopy

A standard broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Combining this with a DEPT-135 experiment allows for the definitive assignment of carbon types (CH₃, CH₂, CH, and quaternary C).

Expected Spectral Features:

-

Carbonyl Carbon (C=O): The most deshielded carbon, appearing far downfield (> 200 ppm).[4]

-

Aromatic Carbons: Six distinct signals are expected in the 115-160 ppm range. The carbon bearing the -OH group (C-OH) will be the most downfield of the ring carbons, while the carbon attached to the propanone chain will also be distinct. The remaining four CH carbons will appear within the typical aromatic window.

-

Methylene Carbon (-CH₂-): A signal expected in the 40-50 ppm range.

-

Methyl Carbon (-CH₃): The most shielded (upfield) carbon, typically appearing around 30 ppm.[4]

Data Interpretation with DEPT-135: The DEPT-135 experiment is crucial for distinguishing between the different carbon types, adding a layer of trust and certainty to the assignments.

-

Positive Signals: CH₃ and CH carbons.

-

Negative Signals: CH₂ carbons.

-

Absent Signals: Quaternary carbons (including the C=O and the two substituted aromatic carbons).[5][6]

Caption: Workflow for using DEPT-135 to assign carbon multiplicities.

Summary of Expected NMR Data

| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | DEPT-135 |

| C=O | - | ~206 ppm | Absent |

| C-OH (Ar) | - | ~155 ppm | Absent |

| C-CH₂ (Ar) | - | ~121 ppm | Absent |

| CH (Ar) | ~6.8-7.5 ppm (m) | ~118-132 ppm | Positive |

| -CH₂- | ~3.7 ppm (s) | ~45 ppm | Negative |

| -CH₃ | ~2.2 ppm (s) | ~30 ppm | Positive |

| -OH | > 9 ppm (br s) | - | - |

(Note: Exact chemical shifts are predictive and can vary based on solvent and experimental conditions.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups by detecting their characteristic vibrational frequencies. For 1-(2-Hydroxyphenyl)propan-2-one, the key diagnostic feature is the evidence of intramolecular hydrogen bonding.

Expected Spectral Features:

-

O-H Stretch (Phenolic): A very broad absorption band in the 3400-3100 cm⁻¹ region. The broadening is a direct consequence of the strong intramolecular hydrogen bond to the carbonyl oxygen. A sharp, "free" O-H stretch (~3600 cm⁻¹) will be absent or of very low intensity.

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

-

C=O Stretch (Ketone): A strong, sharp absorption band. In a typical acyclic ketone, this appears around 1715 cm⁻¹.[7] However, due to conjugation with the aromatic ring and, more importantly, the intramolecular hydrogen bonding, this bond is weakened and its frequency is lowered, typically appearing in the 1680-1650 cm⁻¹ range. This shift is a key piece of evidence for the molecule's conformation.

-

C=C Stretches (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretch (Phenolic): A strong band appearing in the 1260-1180 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

This solid-state method is ideal for observing the effects of intramolecular hydrogen bonding without interference from solvent molecules.

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry, purified compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the resulting spectrum, identifying the key vibrational bands and comparing them to expected values, paying close attention to the positions and shapes of the -OH and C=O bands as evidence for hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecular structure. Electron Ionization (EI) is a common high-energy technique that induces characteristic fragmentation.

Expected Spectral Features:

-

Molecular Ion (M⁺•): The molecular weight of 1-(2-Hydroxyphenyl)propan-2-one (C₉H₁₀O₂) is 150.17 g/mol . A peak at m/z = 150 will correspond to the molecular ion. The intensity of this peak may vary depending on its stability.

-

Key Fragmentation Pathways: Ketones and benzyl systems exhibit predictable fragmentation.[8][9]

-

Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group.

-

Loss of a methyl radical (•CH₃, 15 Da) results in a prominent acylium ion at m/z = 135 .

-

Loss of the 2-hydroxybenzyl radical (•CH₂C₆H₄OH, 107 Da) results in the acetyl cation at m/z = 43 , which is often the base peak in the spectrum.[7]

-

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the carbonyl carbon can lead to the formation of a stable 2-hydroxybenzyl cation at m/z = 107 .

-

Caption: Predicted major fragmentation ions for 1-(2-Hydroxyphenyl)propan-2-one in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with GC, through the GC column.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment peaks and propose fragmentation pathways that are consistent with the known structure. The base peak (most intense peak) at m/z = 43 provides strong validation for the methyl ketone moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and chromophores. Phenolic compounds have characteristic absorption patterns.[10][11]

Expected Spectral Features: The spectrum of 1-(2-Hydroxyphenyl)propan-2-one is dominated by π → π* transitions associated with the benzene ring and an n → π* transition associated with the carbonyl group.

-

π → π Transitions:* Expect strong absorption bands (high molar absorptivity, ε) in the range of 210-230 nm and a second, less intense band around 270-290 nm. These are characteristic of substituted benzene rings.

-

n → π Transition:* A weak absorption band (low ε) corresponding to the carbonyl group's non-bonding to anti-bonding orbital transition is expected at a longer wavelength, typically in the 300-330 nm region.[12] The position of this band can be sensitive to the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record the baseline).

-

Spectrum Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition. The presence of the characteristic phenolic and carbonyl absorptions confirms the electronic nature of the molecule.

Conclusion

The combination of NMR (¹H, ¹³C, DEPT), FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating framework for the complete structural characterization of 1-(2-Hydroxyphenyl)propan-2-one. The data derived from these techniques are highly complementary: NMR defines the carbon-hydrogen skeleton, FT-IR confirms functional groups and intramolecular interactions, MS verifies the molecular weight and substructural motifs, and UV-Vis probes the conjugated electronic system. This multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any subsequent application in research or drug development.

References

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). MDPI. Retrieved from [Link]

-

Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

1-(2-hydroxyphenyl)-2-methyl-propan-1-one - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Propanone, 1-(2-acetyl-3-hydroxyphenyl)- - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Ethane;1-(2-hydroxyphenyl)propan-1-one | C11H16O2 | CID 91582845. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. Retrieved from [Link]

-

Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. (2025). ResearchGate. Retrieved from [Link]

-

1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

FTIR spectrum of 2-propanone. (n.d.). ResearchGate. Retrieved from [Link]

-

Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). INOVATUS. Retrieved from [Link]

-

6.4: DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

DEPT: A tool for 13C peak assignments. (2015). Nanalysis. Retrieved from [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. Retrieved from [Link]

-

2'-Hydroxypropiophenone | C9H10O2 | CID 69133. (n.d.). PubChem. Retrieved from [Link]

-

HNMR spectra of ortho, meta & para substituted aromatic compounds. (2025). YouTube. Retrieved from [Link]

-

The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024). ResearchGate. Retrieved from [Link]

-

DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). YouTube. Retrieved from [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

1,2-Propanedione, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (n.d.). World News of Natural Sciences. Retrieved from [Link]

-

2-Propanone, 1-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

13.12 DEPT 13C NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]

-

The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

NMR spectrum of 1-phenyl, 2-propanone. (n.d.). ResearchGate. Retrieved from [Link]

-

THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

19.2: Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

DEPT | NMR Core Facility. (n.d.). Columbia University. Retrieved from [Link]

-

Correlations of Polar Effects of Substituents with Nuclear Magnetic Resonance Spectra of Phenols. (n.d.). ACS Publications. Retrieved from [Link]

-

Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025). Edinburgh Instruments. Retrieved from [Link]

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

-

1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). (n.d.). NP-MRD. Retrieved from [Link]

-

Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023). YouTube. Retrieved from [Link]

-

C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

FT-IR spectrum of 2-Phenyl-1-propanol. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum (PHY0030652). (n.d.). PhytoBank. Retrieved from [Link]

-

1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. (2018). SIELC Technologies. Retrieved from [Link]

-

2-Propanone, 1,1-diphenyl-. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ajpaonline.com [ajpaonline.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Hydroxyphenyl)propan-2-one

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(2-Hydroxyphenyl)propan-2-one, tailored for researchers, scientists, and professionals in drug development. We will delve into the molecular characteristics that define its spectral signature, with a particular focus on the profound effects of intramolecular hydrogen bonding. This document will further detail the experimental protocols for acquiring a high-fidelity spectrum and conclude with a thorough interpretation of the spectral data.

Molecular Structure and Spectroscopic Implications

1-(2-Hydroxyphenyl)propan-2-one is an organic compound featuring a phenyl ring substituted with a hydroxyl (-OH) group and a propan-2-one group at adjacent positions. This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. This structural feature is a critical determinant of its IR spectrum.

The primary functional groups that contribute to the IR spectrum are:

-

Phenolic Hydroxyl (-OH): Typically exhibits a strong, broad absorption band.

-

Ketone Carbonyl (C=O): Presents a sharp, intense absorption peak.

-

Aromatic Ring (C=C): Shows characteristic absorptions in the fingerprint region.

-

Aliphatic C-H bonds: From the methyl and methylene groups.

The intramolecular hydrogen bond significantly influences the vibrational frequencies of both the O-H and C=O bonds. This interaction weakens the O-H bond, causing its stretching frequency to decrease and the corresponding spectral band to broaden.[1][2][3] Conversely, the hydrogen bond also weakens the C=O bond, leading to a decrease in its stretching frequency compared to a non-hydrogen-bonded ketone.[4]

Caption: Molecular structure of 1-(2-Hydroxyphenyl)propan-2-one with key functional groups.

Experimental Protocol: High-Fidelity FTIR Spectroscopy

To obtain a reliable IR spectrum of 1-(2-Hydroxyphenyl)propan-2-one, precise sample preparation and instrument operation are paramount. Fourier Transform Infrared (FTIR) spectroscopy is the technique of choice for its high sensitivity and speed.[5][6]

Sample Preparation

Given that 1-(2-Hydroxyphenyl)propan-2-one is a solid at room temperature, two primary methods for sample preparation are recommended:

Method A: Potassium Bromide (KBr) Pellet Technique [7]

This is a common method for obtaining high-quality spectra of solid samples.[7]

-

Grinding: A small amount of the sample (1-2 mg) is ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The grinding must be thorough to ensure a fine, homogenous mixture, which minimizes light scattering.

-

Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Method B: Attenuated Total Reflectance (ATR) Technique [8]

ATR-FTIR is a simpler and faster method that requires minimal sample preparation.[8]

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is impeccably clean.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure firm and uniform contact between the sample and the crystal surface.

-

Analysis: The spectrum is then recorded.

Caption: Generalized workflow for FTIR analysis of 1-(2-Hydroxyphenyl)propan-2-one.

Instrumental Parameters

For optimal results, the following FTIR spectrometer settings are recommended:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) must be collected before sample analysis.

Spectral Interpretation and Data Analysis

The IR spectrum of 1-(2-Hydroxyphenyl)propan-2-one is characterized by several key absorption bands. The precise positions of these bands can be influenced by the sample preparation method and the physical state of the sample.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Free) | Observed Wavenumber (cm⁻¹) (H-Bonded) | Intensity |

| O-H Stretch | 3650-3590 | 3400-3200 (broad) | Strong |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Medium |

| C=O Stretch | 1725-1705 | ~1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Weak |

| C-O Stretch | 1260-1000 | 1260-1000 | Medium |

| Aromatic C-H Bending | 900-675 | 900-675 | Strong |

Detailed Band Assignments

-

O-H Stretching Region (3400-3200 cm⁻¹): The presence of a broad and intense absorption band in this region is a clear indication of the hydrogen-bonded hydroxyl group. The significant broadening is a hallmark of strong hydrogen bonding.[3] In very dilute solutions in a non-polar solvent, a sharper, weaker peak corresponding to the free O-H stretch might be observed at higher wavenumbers.[2]

-

C-H Stretching Region (3100-2850 cm⁻¹): This region contains absorptions from both the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the propanone side chain (below 3000 cm⁻¹). These peaks are typically of medium to weak intensity.

-

Carbonyl (C=O) Stretching Region (~1680 cm⁻¹): A strong and sharp absorption in this region is characteristic of the ketone carbonyl group. The frequency is lower than that of a typical aliphatic ketone (around 1715 cm⁻¹) due to the electron-donating effect of the phenyl ring and, more significantly, the intramolecular hydrogen bonding.[4]

-

Fingerprint Region (below 1600 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule. Key features include:

-

Aromatic C=C stretching: Bands of variable intensity are expected between 1600 and 1450 cm⁻¹.

-

C-O stretching: A medium intensity band corresponding to the phenolic C-O stretch is anticipated in the 1260-1000 cm⁻¹ range.

-

Aromatic C-H bending: Strong absorptions due to out-of-plane C-H bending vibrations appear between 900 and 675 cm⁻¹, and their pattern can provide information about the substitution pattern of the aromatic ring.

-

Conclusion

The infrared spectrum of 1-(2-Hydroxyphenyl)propan-2-one is a powerful tool for its structural elucidation and characterization. The most informative features of the spectrum are the broad O-H stretching band and the downshifted C=O stretching frequency, which collectively provide definitive evidence for the presence of a strong intramolecular hydrogen bond. This guide provides the necessary theoretical background and practical protocols for researchers to confidently acquire and interpret the IR spectrum of this compound, aiding in its identification and further investigation in various scientific and developmental contexts.

References

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

- Filarowski, A., Koll, A., Kochel, A., Kalenik, J., & Hansen, P. E. (2004). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. Journal of Molecular Structure, 700(1–3), 67–72.

-

JoVE. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

- Krishnamurthi, P., et al. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Advanced in Applied Science Research, 6(12):44-52.

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 1-(2-Hydroxyphenyl)propan-2-one. AIST. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons.

Sources

- 1. primescholars.com [primescholars.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. azooptics.com [azooptics.com]

- 6. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyphenyl)propan-2-one

Introduction: Unveiling a Key Scaffold in Chemical Synthesis and Drug Discovery

1-(2-Hydroxyphenyl)propan-2-one, a member of the hydroxyaryl ketone family, represents a significant molecular scaffold with broad applications in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a phenolic hydroxyl group ortho to a propanone side chain, imparts a unique combination of reactivity and potential for biological interactions. The presence of both a hydrogen-bond donating phenol and a hydrogen-bond accepting ketone within the same molecule allows for diverse intermolecular interactions, a key feature in drug design.[3] This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Hydroxyphenyl)propan-2-one, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its structural and physical characteristics, spectral signature, synthesis, reactivity, and its burgeoning role in the pharmaceutical landscape.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. For 1-(2-Hydroxyphenyl)propan-2-one, these properties dictate its solubility, stability, and potential for formulation into drug delivery systems.[4]

| Property | Value/Description | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [5] |

| Molecular Weight | 150.17 g/mol | [5] |

| CAS Number | 13100-05-5 | [6] |

| Physical State | Solid | [6] |

| Melting Point | Data not consistently available. As a solid organic compound of this molecular weight, a melting point in the range of 50-150 °C could be expected. Closely related compounds like 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione have a melting point of 87.5-88.3 °C.[7] | N/A |

| Boiling Point | Data not available. High boiling point expected due to hydrogen bonding and molecular weight. | N/A |

| Solubility | Expected to have low solubility in water due to the aromatic ring and ketone functionality. It is likely soluble in organic solvents such as alcohols, ethers, and chlorinated solvents. The isomeric 1-(4-hydroxyphenyl)propan-2-one is soluble in alcohol and ether solvents but has low solubility in water.[8] | N/A |

| pKa | The phenolic hydroxyl group is acidic. The pKa is expected to be in the range of 9-11, typical for phenols. The exact value is influenced by the ortho-propanone group. | N/A |

Experimental Protocols for Property Determination

Accurate characterization of 1-(2-Hydroxyphenyl)propan-2-one necessitates rigorous experimental determination of its physicochemical properties. The following protocols are standard methodologies employed in the field.

Melting Point Determination

The melting point provides a crucial indication of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 1-(2-Hydroxyphenyl)propan-2-one is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically < 1 °C) is indicative of high purity.

Solubility Assessment

Understanding solubility is critical for reaction setup, purification, and formulation.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

System Preparation: An excess amount of 1-(2-Hydroxyphenyl)propan-2-one is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectral Characteristics: A Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of 1-(2-Hydroxyphenyl)propan-2-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals the number and types of protons in the molecule and their connectivity.

-

Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns due to the influence of the hydroxyl and propanone substituents.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the ketone are expected to appear as a singlet around δ 3.5-4.0 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group will likely appear as a singlet further upfield, around δ 2.0-2.5 ppm.[9]

-

Phenolic Proton (-OH): The phenolic proton will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically in the range of δ 4-12 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the downfield region, typically around δ 205-220 ppm.[10][11]

-

Aromatic Carbons: The six carbons of the phenyl ring will show signals in the aromatic region, between δ 110 and 160 ppm. The carbon bearing the hydroxyl group will be the most downfield in this region.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of δ 40-50 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically in the range of δ 20-30 ppm.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching of the phenolic hydroxyl group, which is involved in hydrogen bonding.[13]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ corresponding to the stretching of the ketone carbonyl group.[14]

-

C-O Stretch (Phenol): An absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the C-O stretching of the phenol.

-

Aromatic C=C Stretches: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the aromatic ring.

-

Aromatic C-H Bending: Bands in the region of 680-860 cm⁻¹ are indicative of the out-of-plane C-H bending of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (150.17).[15][16] The intensity of this peak will depend on the stability of the molecular ion.

-

Fragmentation Pattern: Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For 1-(2-Hydroxyphenyl)propan-2-one, fragmentation may involve the loss of a methyl radical (CH₃•) to give a fragment at m/z 135, or the loss of an acetyl group (CH₃CO•) to give a fragment at m/z 107.

Synthesis of 1-(2-Hydroxyphenyl)propan-2-one: The Fries Rearrangement

A primary method for the synthesis of o-hydroxyaryl ketones is the Fries rearrangement.[17][18][19] This reaction involves the rearrangement of a phenolic ester in the presence of a Lewis acid catalyst.[17]

The Fries Rearrangement Mechanism

The Fries rearrangement of the appropriate phenyl ester provides a direct route to 1-(2-Hydroxyphenyl)propan-2-one. The reaction proceeds via an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the activated phenol ring.[18] The regioselectivity (ortho vs. para substitution) can often be controlled by reaction conditions such as temperature and solvent.[18] Higher temperatures generally favor the formation of the ortho isomer.[18]

Reactivity and Stability

The chemical reactivity of 1-(2-Hydroxyphenyl)propan-2-one is governed by its functional groups.

-

Phenolic Hydroxyl Group: The phenol is weakly acidic and can be deprotonated by a base. It can also undergo electrophilic substitution on the aromatic ring, with the hydroxyl group being an activating, ortho-, para-directing group.

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack at the electrophilic carbon. It can also undergo reactions at the α-carbon via enolate formation.

-

Stability: Alpha-hydroxyaryl ketones can be susceptible to decomposition, potentially through oxidation or rearrangement pathways.[20] Appropriate storage conditions, such as protection from light and air, are recommended.

Applications in Drug Discovery and Development

Phenolic compounds are a cornerstone of medicinal chemistry, with a significant number of approved drugs containing a phenol or phenol ether moiety.[3] The structural motif of 1-(2-Hydroxyphenyl)propan-2-one is found in various natural products and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[17][18]

The ability of the phenolic hydroxyl group and the ketone to participate in hydrogen bonding makes this scaffold an attractive starting point for the design of enzyme inhibitors and receptor ligands. The o-hydroxyaryl ketone moiety is a key pharmacophore in many biologically active molecules.[1][2] For instance, these structures are precursors for the synthesis of flavonoids and other heterocyclic compounds with known therapeutic potential.[1] The exploration of derivatives of 1-(2-Hydroxyphenyl)propan-2-one continues to be an active area of research in the quest for novel therapeutic agents.[21]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

1-(2-Hydroxyphenyl)propan-2-one is a molecule of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of pharmacologically active compounds. This guide has provided a detailed overview of its physicochemical properties, analytical characterization, synthesis, and relevance in drug discovery. A thorough understanding of these fundamental characteristics is paramount for any researcher or scientist working with this important chemical entity. Further experimental investigation to definitively determine its physical constants will undoubtedly contribute to its broader application in the scientific community.

References

-

Grokipedia. Fries rearrangement. [Link]

-

PHARMD GURU. 37. FRIES REARRANGEMENT. [Link]

-

Journal of Medicinal Chemistry. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. [Link]

-

Revista Fitos. Bioavailability of phenolic compounds: a major challenge for drug development? [Link]

-

Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

-

JOCPR. Solvent free synthesis of p-hydroxyacetophenone. [Link]

-

PubMed Central. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. [Link]

-

Taylor & Francis Online. o-HYDROXYARYL KETONES IN ORGANIC SYNTHESIS. A REVIEW. [Link]

-

Grokipedia. Hydroxy ketone. [Link]

-

Chemsrc. 1-(2-hydroxyphenyl)prop-2-en-1-one. [Link]

-

SpectraBase. 1-(2-hydroxyphenyl)-2-methyl-propan-1-one. [Link]

-

ChemBK. 1-(4-hydroxyphenyl)propan-2-one. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Massachusetts Boston. Table of Characteristic IR Absorptions. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

YouTube. Molecular ion peak. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

Taylor & Francis. Hydroxy ketones – Knowledge and References. [Link]

-

PubMed. Decomposition of alpha-hydroxyaryl ketones and characterization of some unusual products. [Link]

-

Physics & Maths Tutor. a molecular ion. [Link]

-

NIST WebBook. Ethanone, 1-(2-hydroxyphenyl)-. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). [Link]

-

Herbal Analysis Services. Introduction to Mass Spectrometry. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Smith, Janice Gorzynski. 1H NMR Chemical Shifts (δ, ppm). [Link]

-

ResearchGate. o-Hydroxyaryl Ketones in Organic Synthesis. A Review. [Link]

-

Wikipedia. Hydroxy ketone. [Link]

-

PubChem. Ethane;1-(2-hydroxyphenyl)propan-1-one. [Link]

-

MOLBASE. 1-(2-hydroxyphenyl)propan-2-one price & availability. [Link]

-

PubMed Central. Synthesis of o-(Dimethylamino)aryl Ketones, Acridones, Acridinium Salts, and 1H-Indazoles by the Reaction of Hydrazones and Arynes. [Link]

-

Stenutz. 1-(2-hydroxyphenyl)propan-1-one. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Cheméo. Chemical Properties of 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one. [Link]

-

SpectraBase. 2-Propanone, 1-(2-acetyl-3-hydroxyphenyl)- - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1-(2-hydroxyphenyl)propan-2-one price & availability - MOLBASE [molbase.com]

- 6. 1-(2-hydroxyphenyl)propan-2-one | 13100-05-5 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. chembk.com [chembk.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. bhu.ac.in [bhu.ac.in]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. youtube.com [youtube.com]

- 16. herbalanalysis.co.uk [herbalanalysis.co.uk]

- 17. grokipedia.com [grokipedia.com]

- 18. pharmdguru.com [pharmdguru.com]

- 19. 1-(2-hydroxyphenyl)prop-2-en-1-one | CAS#:1467-39-6 | Chemsrc [chemsrc.com]

- 20. Decomposition of alpha-hydroxyaryl ketones and characterization of some unusual products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. capotchem.cn [capotchem.cn]

- 23. fishersci.com [fishersci.com]

- 24. chemicea.com [chemicea.com]

An In-depth Technical Guide to 1-(2-Hydroxyphenyl)propan-2-one (CAS Number: 13100-05-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyphenyl)propan-2-one, also known as 2'-hydroxyphenylacetone, is a phenolic ketone with significant potential in various scientific domains. Its unique structural features, combining a hydroxylated aromatic ring with a propanone moiety, make it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, offering a critical resource for professionals in research and development.

Chemical Structure and Identification

The fundamental structure of 1-(2-Hydroxyphenyl)propan-2-one comprises a phenyl ring substituted with a hydroxyl group at the ortho position relative to a propan-2-one side chain. This arrangement allows for intramolecular hydrogen bonding between the phenolic hydroxyl group and the ketone's carbonyl oxygen, influencing its chemical reactivity and physical properties.

Key Identifiers:

-

IUPAC Name: 1-(2-hydroxyphenyl)propan-2-one

-

Synonyms: 2'-Hydroxyphenylacetone, o-hydroxyphenylacetone

-

CAS Number: 13100-05-5

-

Molecular Formula: C₉H₁₀O₂

-

Molecular Weight: 150.17 g/mol

-

InChI Key: OCKHLUBUCIHKRG-UHFFFAOYSA-N

-

SMILES: CC(=O)CC1=CC=CC=C1O

Physicochemical Properties

The compound is typically a solid or a colorless to pale yellow liquid, a property that can vary with purity.[1] Its solubility is higher in organic solvents compared to water, a characteristic imparted by its combination of a polar hydroxyl group and a larger, non-polar hydrocarbon structure.

| Property | Value | Reference |

| Physical Form | Solid or colorless to pale yellow liquid | [1] |

| Melting Point | ~15 °C | [2] |

| Boiling Point | ~110 °C at 1.0 Torr | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for 1-(2-Hydroxyphenyl)propan-2-one is not readily found in major databases, data for structurally analogous compounds, such as 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, provide valuable insights into the expected spectral features.[3]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the acetone group, a singlet for the methylene protons adjacent to the carbonyl and aromatic ring, a series of multiplets in the aromatic region corresponding to the protons on the phenyl ring, and a broad singlet for the phenolic hydroxyl proton, which may shift depending on the solvent and concentration.

-

¹³C NMR: The spectrum would feature a resonance for the carbonyl carbon at the lower field, signals for the aromatic carbons (with the carbon attached to the hydroxyl group shifted downfield), and resonances for the methyl and methylene carbons of the propanone side chain.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretching of the phenolic hydroxyl group (a broad band around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching of the ketone at approximately 1715 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the propanone side chain.

Synthesis and Reactivity

1-(2-Hydroxyphenyl)propan-2-one is a key synthetic intermediate. While a specific, detailed protocol for its direct synthesis is not widely published in readily accessible literature, methods for producing structurally similar compounds offer a reliable template. For instance, the synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones can be achieved through a Claisen-Schmidt condensation reaction between 1-(2-hydroxyphenyl)ethanone and an appropriate ester, like ethyl benzoate, in the presence of a strong base such as sodium hydride.[3]

A plausible synthetic route for 1-(2-Hydroxyphenyl)propan-2-one could involve the Fries rearrangement of allyl phenyl ether to 2-allylphenol, followed by oxidation and rearrangement, although this is a speculative pathway.

The reactivity of this compound is governed by its functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The ketone's alpha-protons are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. The aromatic ring is susceptible to electrophilic substitution, with the hydroxyl group acting as an activating, ortho-para directing group.

Biological Activity and Applications

The primary application of 1-(2-Hydroxyphenyl)propan-2-one lies in its role as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is cited as an intermediate for the production of analgesics, anti-inflammatory drugs, and anti-cancer agents.[2]

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant activity, which stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[4][5] This process interrupts the chain reactions of oxidation, thereby mitigating oxidative stress. The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[6][7]

The mechanism of antioxidant action for phenolic compounds like 1-(2-Hydroxyphenyl)propan-2-one can proceed through several pathways, including:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching its reactivity.[4]

-

Single Electron Transfer (SET): The phenol can donate an electron to a radical, forming a radical cation.[5]

The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.

Safety and Toxicology

Conclusion

1-(2-Hydroxyphenyl)propan-2-one is a valuable chemical entity with significant utility in organic synthesis, particularly for the development of new pharmaceutical agents. Its antioxidant properties, characteristic of its phenolic nature, also present an interesting avenue for further investigation. While there are gaps in the publicly available data regarding its detailed spectroscopic characterization and specific biological mechanisms of action, the information available for structurally related compounds provides a strong foundation for its use in research and development. Future studies focusing on elucidating its precise biological targets and toxicological profile would be highly beneficial for expanding its applications.

References

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Synfacts. [Link]

-

Mechanisms of action of phenolic compounds. Antioxidant Activity: Under... (n.d.). ResearchGate. [Link]

-

1-(2-hydroxyphenyl)propan-2-one. (n.d.). Stenutz. [Link]

-

1-(2-hydroxyphenyl)-2-methyl-propan-1-one. (n.d.). SpectraBase. [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition. [Link]

-

Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). Journal of Food Biochemistry. [Link]

-

Kinetics and Mechanism of the Antioxidant Activities of C. olitorius and V. amygdalina by Spectrophotometric and DFT Methods. (2019). ACS Omega. [Link]

-

2'-Hydroxyphenylacetone. (2024). ChemBK. [Link]

Sources

- 1. 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 1-(2-Hydroxyphenyl)propan-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Molecular Analysis

In the realm of modern chemical and pharmaceutical research, the convergence of theoretical and computational chemistry with experimental analysis has become indispensable. This guide is crafted for the discerning researcher who seeks not just to characterize a molecule, but to fundamentally understand its electronic structure, reactivity, and spectroscopic behavior. We delve into the multifaceted computational analysis of 1-(2-Hydroxyphenyl)propan-2-one, a phenolic ketone with latent potential in various scientific domains. Our approach is rooted in the principles of Density Functional Theory (DFT), a robust methodology for probing the quantum mechanical nature of molecules. This document eschews a rigid, templated format in favor of a narrative that logically unfolds the "why" behind each computational step, empowering the reader to not only replicate but also adapt these methods for their own research endeavors.

The Subject Molecule: 1-(2-Hydroxyphenyl)propan-2-one - An Overview

1-(2-Hydroxyphenyl)propan-2-one, a molecule characterized by a phenyl ring bearing a hydroxyl group ortho to a propan-2-one substituent, presents an interesting case for theoretical study. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen is a key structural feature that dictates its conformation and, consequently, its chemical and physical properties. Understanding the interplay of these functional groups is paramount to elucidating its reactivity, potential as a synthetic intermediate, and biological activity.

Context of Synthesis

While this guide focuses on the computational aspects, a brief overview of the synthesis provides context for the molecule's origin. Generally, such phenolic ketones can be synthesized through various organic reactions, including the Friedel-Crafts acylation or the Fries rearrangement of appropriate precursors. For instance, a plausible synthetic route could involve the reaction of phenol with propionyl chloride in the presence of a Lewis acid catalyst, followed by appropriate workup to isolate the desired ortho-isomer.

The Computational Engine: Density Functional Theory (DFT)

The bedrock of our investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a staple in computational chemistry due to its favorable balance of accuracy and computational cost, making it an ideal tool for studying small to medium-sized organic molecules.[1][2]

The "Why" of Our Chosen Methodology: B3LYP and Basis Sets

For the studies outlined in this guide, we will primarily refer to the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange energy. This functional is widely used and has been shown to provide reliable results for a broad range of chemical systems, including organic molecules with intramolecular hydrogen bonding.[3]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to represent the electronic wave function. We will employ the 6-311++G(d,p) basis set. The "6-311" indicates a triple-zeta valence basis set, providing a more accurate description of the valence electrons. The "++G" denotes the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing systems with lone pairs and for accurately calculating properties like electron affinity and proton affinity. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible description of bonding environments.

The Blueprint: Molecular Geometry Optimization

The first and most crucial step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry. This is achieved through a process called geometry optimization.

Experimental Protocol: Geometry Optimization Workflow

-

Input Structure Generation: A plausible 3D structure of 1-(2-Hydroxyphenyl)propan-2-one is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).

-

Computational Software: The input file is loaded into a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Calculation Setup:

-

Job Type: Geometry Optimization.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

-

Execution: The calculation is run. The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.

-

Verification of Minimum: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Caption: Workflow for obtaining the optimized molecular geometry.

Decoding the Vibrations: FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. We can computationally predict the infrared (IR) and Raman spectra and compare them with experimental data.[4][5]

The Synergy of Theory and Experiment

A frequency calculation on the optimized geometry not only confirms it as a minimum but also provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.

Key Vibrational Modes of Interest

For 1-(2-Hydroxyphenyl)propan-2-one, we would pay close attention to:

-

O-H Stretch: The intramolecular hydrogen bond will cause this peak to be broader and shifted to a lower wavenumber compared to a free hydroxyl group.

-

C=O Stretch: The carbonyl stretch is a strong, characteristic peak in the IR spectrum. Its position will also be influenced by the hydrogen bonding.

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions.

-

CH3 Bending and Stretching Modes: These will be present from the propanone moiety.

Table 1: Predicted vs. Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | ~3200-3400 | ~3250 |

| Aromatic C-H Stretch | ~3050-3100 | ~3070 |

| Aliphatic C-H Stretch | ~2900-3000 | ~2950 |

| C=O Stretch | ~1650-1680 | ~1665 |

| Aromatic C=C Stretch | ~1450-1600 | ~1470, 1580 |

Note: The values in this table are illustrative and would need to be confirmed by actual calculations and experiments.

Unveiling the Electronic Landscape: Frontier Molecular Orbitals and Molecular Electrostatic Potential